n-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine n-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19980006
InChI: InChI=1S/C15H18N2S/c1-12(15-5-3-4-10-16-15)17-11-13-6-8-14(18-2)9-7-13/h3-10,12,17H,11H2,1-2H3
SMILES:
Molecular Formula: C15H18N2S
Molecular Weight: 258.4 g/mol

n-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine

CAS No.:

Cat. No.: VC19980006

Molecular Formula: C15H18N2S

Molecular Weight: 258.4 g/mol

* For research use only. Not for human or veterinary use.

n-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine -

Specification

Molecular Formula C15H18N2S
Molecular Weight 258.4 g/mol
IUPAC Name N-[(4-methylsulfanylphenyl)methyl]-1-pyridin-2-ylethanamine
Standard InChI InChI=1S/C15H18N2S/c1-12(15-5-3-4-10-16-15)17-11-13-6-8-14(18-2)9-7-13/h3-10,12,17H,11H2,1-2H3
Standard InChI Key RDRISPAPVQVVRD-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=N1)NCC2=CC=C(C=C2)SC

Introduction

n-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine is an organic compound characterized by its unique structure, which includes a benzyl group substituted with a methylthio moiety, a pyridinyl group, and an ethanamine backbone. This compound belongs to the class of heterocyclic amines, often studied for their potential biological activities.

Molecular Formula

The molecular formula of this compound is C15H18N2S, which corresponds to:

  • Carbon (C): 15 atoms

  • Hydrogen (H): 18 atoms

  • Nitrogen (N): 2 atoms

  • Sulfur (S): 1 atom

General Synthetic Pathway

The synthesis of n-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine typically involves:

  • Preparation of the benzyl precursor: The starting material is often 4-methylthiobenzaldehyde, which undergoes reductive amination or alkylation reactions.

  • Formation of the ethanamine linkage: This step involves coupling the benzyl derivative with a pyridinyl ethanamine precursor using catalytic or base-mediated conditions.

  • Purification: The product is purified via recrystallization or chromatography.

Pharmaceutical Research

Compounds containing pyridine and benzyl groups are commonly investigated for their pharmacological properties, including:

  • Antimicrobial activity: The thioether group may enhance interactions with microbial enzymes.

  • Neurological effects: The amine functionality can interact with neurotransmitter receptors.

Material Science

The compound's aromatic and heterocyclic nature makes it a potential candidate for use in:

  • Organic semiconductors.

  • Ligands in coordination chemistry.

Biological Activity

Although specific data for this compound is unavailable, compounds with similar structures are known to exhibit:

  • Antibacterial and antifungal properties due to their ability to disrupt microbial membranes.

  • Enzyme inhibition, particularly targeting sulfur-containing enzymes.

Techniques Used

To confirm its structure and purity, standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H NMR): Identifies hydrogen environments.

    • Carbon (13^13C NMR): Confirms carbon skeleton.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups like -NH2 and -SCH3.

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